

(4-Chlorophenyl)(cyclopropyl)methanamine chemical properties

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Compound of Interest

Compound Name: (4-Chlorophenyl)
(cyclopropyl)methanamine

Cat. No.: B172812

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An In-depth Technical Guide to **(4-Chlorophenyl)(cyclopropyl)methanamine** for Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological profiles is paramount. The strategic incorporation of strained ring systems, such as the cyclopropyl group, has emerged as a powerful tactic to imbue molecules with unique conformational rigidity and metabolic stability. When coupled with a versatile pharmacophore like the 4-chlorophenyl moiety, the resulting compound, **(4-Chlorophenyl)(cyclopropyl)methanamine**, presents a compelling scaffold for investigation. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical properties, a validated synthetic route, and a forward-looking perspective on its potential therapeutic applications.

Molecular Profile and Physicochemical Characteristics

(4-Chlorophenyl)(cyclopropyl)methanamine (CAS No: 123312-22-1) is a secondary amine featuring a chlorophenyl ring and a cyclopropyl group attached to a central methylene bridge. [1][2][3] This unique combination of a rigid, three-dimensional cyclopropyl ring and an

electronically modulated aromatic system dictates its physicochemical behavior and potential for biological interactions.

Rationale for Interest: The cyclopropyl ring is a "bioisostere" of a vinyl group or an acetylene, but it introduces a distinct three-dimensional vector for substituent exit points. This can be critical for optimizing binding affinity and selectivity by allowing the molecule to probe deeper or more specific pockets within a target protein. The 4-chloro substituent increases lipophilicity, which can enhance membrane permeability, but also provides a site for potential metabolic transformation or specific halogen bonding interactions with the target receptor.

A summary of its key computed and reported properties is presented below.

Table 1: Physicochemical Properties of **(4-Chlorophenyl)(cyclopropyl)methanamine**

Property	Value	Source(s)
CAS Number	123312-22-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₂ ClN	[1] [3] [4]
Molecular Weight	181.66 g/mol	[1] [3]
IUPAC Name	(4-chlorophenyl) (cyclopropyl)methanamine	[1]
Synonyms	α-Cyclopropyl-4-chloro- benzylamine	[3]
Boiling Point (Predicted)	274.5 ± 15.0 °C	[3]
Density (Predicted)	1.228 ± 0.06 g/cm ³	[3]
pKa (Predicted)	9.09 ± 0.10	[3]

Synthesis and Purification Workflow

The most direct and efficient synthesis of **(4-Chlorophenyl)(cyclopropyl)methanamine** is achieved via a one-pot reductive amination protocol. This method is widely employed in medicinal chemistry for its reliability, operational simplicity, and generally high yields.

Causality of Experimental Design: The workflow is designed in two sequential steps within a single pot to maximize efficiency.

- **Imine Formation:** 4-chlorobenzaldehyde is reacted with cyclopropylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate. This reaction is typically performed at room temperature in a protic solvent like methanol, which can facilitate both the nucleophilic attack and the dehydration step.
- **Reduction:** The C=N double bond of the imine is then selectively reduced to a single bond. Sodium borohydride (NaBH_4) is an ideal reducing agent for this purpose as it is mild enough not to reduce the aldehyde starting material prematurely but is highly effective for reducing the imine as it forms. It is added at a lower temperature ($0\text{ }^\circ\text{C}$) to control the initial rate of reaction and prevent potential side reactions.

Synthesis Workflow Diagram

Caption: One-pot reductive amination for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

- **Reaction Setup:** To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.2 eq) dropwise at room temperature.
- **Imine Formation:** Allow the mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The formation of the slightly less polar imine spot should be observed.
- **Reduction:** Cool the reaction flask to $0\text{ }^\circ\text{C}$ in an ice bath. Add sodium borohydride (NaBH_4 , 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

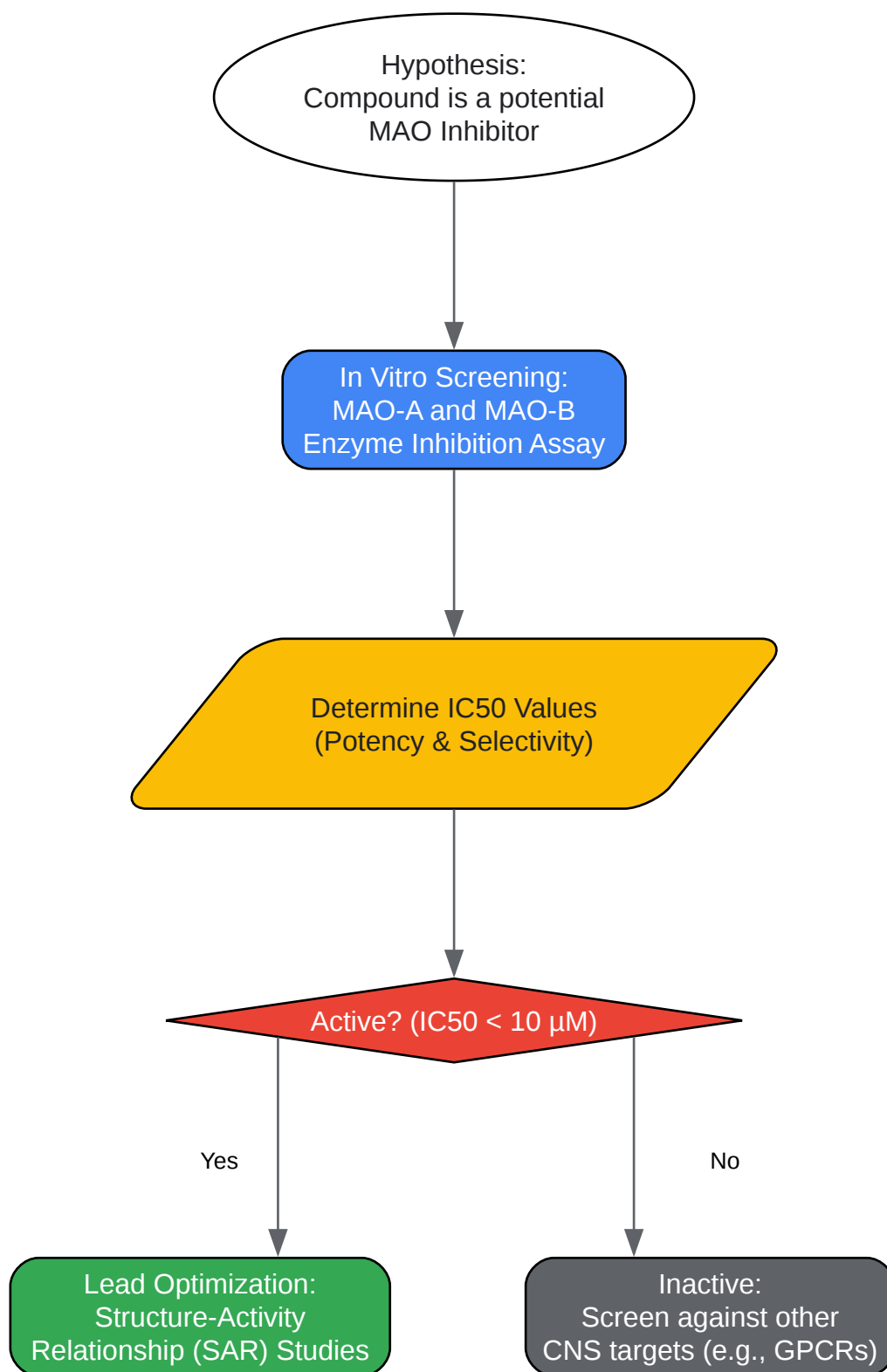
- **Reaction Completion:** Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure complete reduction. Monitor by TLC for the disappearance of the imine spot and the appearance of the more polar amine product spot (which will stain with ninhydrin).
- **Workup:** Quench the reaction by the slow addition of water (approx. 20% of the methanol volume). Concentrate the mixture in vacuo to remove the methanol.
- **Extraction:** Dilute the remaining aqueous residue with water and extract with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- **Final Purification:** Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent the amine from streaking on the acidic silica) to afford the pure product.

Potential Pharmacological Relevance and Screening Strategy

The structural motif of **(4-Chlorophenyl)(cyclopropyl)methanamine** is suggestive of activity in the central nervous system (CNS). The cyclopropylamine moiety is a key pharmacophore in monoamine oxidase (MAO) inhibitors, such as the antidepressant tranylcypromine.^[5] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases neurotransmitter levels, which is a validated mechanism for treating depression and other neurological disorders.

Therefore, a logical first step in elucidating the biological activity of this compound is to assess its potential as an MAO inhibitor.

Proposed Target Validation Workflow



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Caption: A logical workflow for the initial biological screening of the compound.

Trustworthiness of the Protocol: This screening cascade is a standard, self-validating system in early-stage drug discovery.

- **Primary Assay:** An in vitro enzyme inhibition assay provides a direct, quantitative measure of the compound's interaction with the purified target enzymes (MAO-A and MAO-B).
- **Data-Driven Decision:** The resulting IC_{50} values (the concentration of inhibitor required to reduce enzyme activity by 50%) provide a clear, unambiguous basis for a "go/no-go" decision. A potent compound (typically with an IC_{50} in the low micromolar or nanomolar range) validates the initial hypothesis.
- **Next Steps:** A positive result logically leads to lead optimization, where analogues are synthesized to improve potency and selectivity. A negative result triggers screening against a broader panel of targets, conserving resources.

Conclusion

(4-Chlorophenyl)(cyclopropyl)methanamine is a synthetically accessible compound with significant potential as a scaffold in drug discovery, particularly for CNS targets. Its properties are dictated by the interplay between the 4-chlorophenyl group and the conformationally constrained cyclopropylamine moiety. The provided synthesis protocol is robust and readily scalable for the generation of material for biological evaluation. The proposed screening strategy, beginning with MAO inhibition assays, offers a scientifically sound and resource-efficient path to validating its therapeutic potential. This guide provides the foundational knowledge for any research program seeking to explore the utility of this promising chemical entity.

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